molecular formula C6H12ClNO2S B13558611 1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine

1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine

Cat. No.: B13558611
M. Wt: 197.68 g/mol
InChI Key: QTLLNMWKWSGFCZ-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by a chloromethyl group attached to a sulfonyl group, which is further connected to a pyrrolidine ring with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine typically involves the reaction of 3-methylpyrrolidine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding sulfides or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrrolidine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and other reduced forms.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

  • 1-((Chloromethyl)sulfonyl)methylbenzene
  • Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
  • 1-Chloro-4-((chloromethyl)sulfonyl)methylbenzene

Uniqueness: 1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a chloromethyl and sulfonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-3-methylpyrrolidine

InChI

InChI=1S/C6H12ClNO2S/c1-6-2-3-8(4-6)11(9,10)5-7/h6H,2-5H2,1H3

InChI Key

QTLLNMWKWSGFCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)S(=O)(=O)CCl

Origin of Product

United States

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